molecular formula C9H13NO3S B1423113 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1315368-50-3

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1423113
CAS No.: 1315368-50-3
M. Wt: 215.27 g/mol
InChI Key: QAENIAYDUDFSDW-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid is defined by its molecular formula C₉H₁₃NO₃S and molecular weight of 215.27 daltons. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structural hierarchy, beginning with the acetic acid backbone and proceeding through the thiazole ring system to the terminal ethoxyethyl substituent. The molecule's chemical identity is further confirmed by its Chemical Abstracts Service registry number 1315368-50-3 and its Molecular Design Limited identifier MFCD19382128.

The core architectural framework consists of a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. This heterocyclic system provides the foundational scaffold upon which the functional groups are arranged. The acetic acid moiety is directly attached to the carbon atom at position 4 of the thiazole ring, creating a direct carbon-carbon linkage that establishes the primary structural backbone. The ethoxyethyl group occupies position 2 of the thiazole ring, introducing additional complexity through its branched alkyl ether structure.

The Simplified Molecular Input Line Entry System representation O=C(O)CC1=CSC(C(OCC)C)=N1 provides a linear encoding of the three-dimensional molecular structure. This notation reveals the connectivity pattern starting from the carboxyl group of the acetic acid portion, proceeding through the methylene bridge to the thiazole ring, and terminating at the ethoxyethyl substituent. The systematic arrangement of atoms creates distinct regions of varying chemical reactivity and steric accessibility.

The molecular geometry is influenced by the planar nature of the thiazole ring system, which constrains the spatial arrangement of substituents while allowing for rotational freedom around single bonds. The ethoxyethyl group introduces conformational flexibility through multiple rotatable bonds, creating potential for various three-dimensional arrangements that may influence the compound's physical and chemical properties.

Properties

IUPAC Name

2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENIAYDUDFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Thiourea with Halogenated Acetoacetates

A well-documented method for synthesizing 1,3-thiazol-4-yl acetic acid derivatives involves the reaction of thiourea with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. This reaction proceeds via nucleophilic substitution and cyclization to form the thiazole ring with an ethyl ester side chain.

  • Procedure details :
    • Thiourea is suspended in water at 5–10 °C.
    • A solution of ethyl 4-chloroacetoacetate (or 4-bromoacetoacetate) in a chlorinated solvent such as methylene chloride is added dropwise over ~25 minutes while maintaining the temperature at 7–8 °C.
    • The reaction mixture is stirred for an additional 30 minutes at low temperature, then warmed to 25–30 °C for completion.
    • The product, ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide, precipitates upon cooling and is isolated by filtration.
    • Subsequent neutralization and hydrolysis yield the free acid 2-(1,3-thiazol-4-yl)acetic acid.
Step Conditions Notes
Thiourea suspension Water, 5–10 °C 125–250 g water per mole of thiourea
Addition of ethyl 4-chloroacetoacetate solution Methylene chloride, 7–8 °C, 25 min dropwise 3–50 moles solvent per mole reagent
Stirring 5–7 °C for 30 min, then 25–30 °C for 60 min Reaction completion
Isolation Cooling, filtration Product: ethyl (2-aminothiazol-4-yl)acetate hydrochloride

Hydrolysis to Acetic Acid

The ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. This step is critical to obtain the free acid functionality required in 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid.

Multi-Step Synthesis Summary

A typical synthetic route involves:

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield/Notes
Thiazole ring formation Thiourea + ethyl 4-chloroacetoacetate in methylene chloride 5–10 °C (addition), then 25–30 °C ~2 hours total Stable hydrochloride salt formed
Alkylation with ethoxyethyl group 1-Ethoxyethyl halide + Lewis acid (SnCl4 or TMSOTf) in MeCN RT or 70 °C 15 minutes Up to 83% yield, high regioselectivity
Ester hydrolysis Acidic or basic hydrolysis Ambient to reflux Variable Free acid obtained, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Diversity and Functional Group Effects

Amino and Ester Derivatives
  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (): The amino group at position 2 increases nucleophilicity, making it reactive toward hydrazine to form hydrazides. The ethyl ester group reduces solubility compared to the carboxylic acid, favoring organic-phase reactions.
  • Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (): The 2-furoylamino substituent introduces aromaticity and hydrogen-bonding capacity. Similar esterification limits bioavailability but facilitates prodrug strategies.
Aryl and Halogenated Analogs
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Fenclozic acid) ():

    • A chlorophenyl group enhances lipophilicity and metabolic stability, contributing to its use as an anti-inflammatory drug.
    • The acetic acid group enables salt formation, improving aqueous solubility.
  • [2-(4-(Trifluoromethyl)phenylamino)-1,3-thiazol-4-yl]acetic acid (): The trifluoromethyl group increases electron-withdrawing effects and resistance to oxidative metabolism. The phenylamino substituent allows π-π stacking interactions in protein binding.
Sulfone and Heterocyclic Modifications
  • Molecular weight (261.32 g/mol) is higher than the target compound, affecting pharmacokinetics.
Bulkier Substituents
  • 2-[2-(tert-Butoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid (): The BOC-protected amino group provides steric shielding, useful in peptide synthesis or protecting reactive sites. Increased molecular weight (272.33 g/mol) may reduce membrane permeability.

Physicochemical Properties

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid 1-Ethoxyethyl 243.30 (estimated) Ether, Carboxylic acid N/A (hypothetical)
Fenclozic acid () 4-Chlorophenyl 257.71 Aryl, Carboxylic acid Anti-inflammatory
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate () 2-Furoylamino 280.30 Ester, Amide Prodrug candidate
2-[2-(Trifluoromethylphenylamino)-1,3-thiazol-4-yl]acetic acid () 4-Trifluoromethylphenylamino 316.28 CF3, Carboxylic acid Enhanced metabolic stability
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid () 1,1-Dioxothiolan-3-yl 261.32 Sulfone, Carboxylic acid Potential enzyme inhibitor

Biological Activity

2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, combined with an ethoxyethyl group and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological effects.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

2. Antifungal Activity

The compound has also shown antifungal properties, making it a candidate for further exploration in treating fungal infections. Studies suggest that it could inhibit the growth of common fungal strains.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of cell proliferation in cancer cell lines, although more detailed research is required to confirm these findings.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The thiazole ring can bind to enzymes involved in critical metabolic pathways, leading to modulation of their activity.
  • Receptor Interaction: The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and immune responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleSimpler analog without acetic acidAntimicrobial, anticancer
Thiazole-4-acetic acidDifferent substitution patternAntimicrobial
2-Ethoxyethyl acetateSimilar ethoxyethyl groupVaries significantly

Case Studies

Several studies have highlighted the potential of this compound:

  • Antimicrobial Study: A laboratory investigation demonstrated that the compound effectively inhibited the growth of multiple bacterial strains at low concentrations (minimum inhibitory concentration ranging from 0.16% to 0.31%) .
  • Anticancer Research: In vitro tests indicated that the compound could induce apoptosis in cancer cell lines such as HeLa and T47D, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid, and how is its structural integrity confirmed?

The compound is synthesized via nucleophilic substitution reactions. A common method involves heating thiazole derivatives (e.g., 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones) with chloroacetic acid in an alkaline medium (1:1 molar ratio) at reflux conditions. Post-synthesis, structural confirmation employs:

  • Elemental analysis to verify stoichiometry.
  • IR spectrophotometry to identify functional groups (e.g., C=O, S-H stretches).
  • Thin-layer chromatography (TLC) to confirm purity and individuality .

Q. What analytical techniques are recommended for assessing purity and structural confirmation?

Key methods include:

  • HPLC-DAD for quantifying active ingredients and detecting impurities (e.g., LOD ≤ 0.1% for related substances) .
  • IR spectroscopy to validate carboxylate and thiazole ring vibrations (e.g., 1700–1750 cm⁻¹ for C=O) .
  • Elemental analysis to ensure C, H, N, S content aligns with theoretical values (e.g., ±0.3% tolerance) .

Q. What preliminary biological screening approaches evaluate its pharmacological potential?

Initial screening involves:

  • In vitro antimicrobial assays (e.g., broth microdilution against S. aureus or E. coli).
  • Cytotoxicity studies using cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify mechanistic pathways.
    Note: Thiazole derivatives often exhibit activity due to sulfur and nitrogen heterocycles enhancing target binding .

Advanced Research Questions

Q. How can synthetic yield and sustainability be optimized using flow chemistry?

Continuous-flow reactors improve efficiency by:

  • Precise temperature control (e.g., 60–80°C) to minimize side reactions.
  • Reduced reaction times (minutes vs. hours in batch) via enhanced mixing.
  • Scalability with inline purification (e.g., membrane separation).
    Example: Flow systems achieved >90% yield for analogous triazole-acetic acid derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Factorial design to test variables (e.g., pH, temperature, solvent) influencing bioactivity .
  • Dose-response validation across multiple cell lines or enzyme isoforms.
  • Meta-analysis of published datasets to identify confounding factors (e.g., assay protocols).

Q. How do salt forms and derivatization impact physicochemical properties?

  • Salt formation (e.g., Na⁺/K⁺ salts) enhances solubility in aqueous media.
  • Organic base derivatives (e.g., morpholine or piperidine salts) improve bioavailability by altering logP values.
  • Metal complexes (e.g., Cu²⁺ or Zn²⁺) may enhance stability or enable redox-mediated activity .

Q. What computational tools predict reactivity and biological interactions?

  • Density functional theory (DFT) models reaction pathways (e.g., nucleophilic attack at the thiazole ring) .
  • Molecular docking (AutoDock Vina) screens for binding affinity with targets like bacterial enzymes or kinases.
  • QSAR models correlate substituent effects (e.g., ethoxyethyl groups) with activity trends .

Q. How should stability studies identify degradation products?

  • Forced degradation under stress conditions (heat, light, pH extremes).
  • HPLC-MS to characterize degradation products (e.g., hydrolysis of the ethoxyethyl group).
  • Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid

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